

Ethyl 3-hydroxybenzoate chemical properties and structure

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Compound of Interest

Compound Name: *Ethyl 3-hydroxybenzoate*

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An In-depth Technical Guide to **Ethyl 3-hydroxybenzoate**: Chemical Properties, Structure, and Applications

Introduction

Ethyl 3-hydroxybenzoate (CAS No. 7781-98-8) is a versatile aromatic organic compound that serves as a crucial building block in various fields of chemical synthesis.^[1] As a derivative of benzoic acid, it possesses a bifunctional nature, featuring both a hydroxyl (-OH) and an ethyl ester (-COOCH₂CH₃) group attached to a benzene ring.^{[1][2]} This unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, a standard synthesis protocol, and its primary applications for researchers and professionals in drug development.

Chemical Identity and Structure

Nomenclature and Identifiers

- IUPAC Name: **ethyl 3-hydroxybenzoate**^[3]
- CAS Number: 7781-98-8^{[3][4][5]}
- Molecular Formula: C₉H₁₀O₃^{[3][4][5]}

- Molecular Weight: 166.17 g/mol [3][5]
- Synonyms: Ethyl m-hydroxybenzoate, m-Hydroxybenzoic acid ethyl ester, 3-Hydroxybenzoic acid ethyl ester, m-Ethoxycarbonylphenol.[3][4]

Molecular Structure

Ethyl 3-hydroxybenzoate's structure consists of a central benzene ring. An ethyl ester group is attached at position 1, and a hydroxyl group is substituted at position 3 (the meta position). This arrangement imparts moderate polarity to the molecule.[2] The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

Caption: 2D structure of **Ethyl 3-hydroxybenzoate**.

Physicochemical and Spectral Properties

Physical Properties

Ethyl 3-hydroxybenzoate typically appears as a white to off-white or pale yellow crystalline powder or viscous liquid, depending on purity and ambient temperature.[2] It possesses a faint, mildly aromatic or phenolic odor.[2]

Quantitative Data

Property	Value	Source
Melting Point	71-73 °C	[6]
Boiling Point	187-188 °C at 31 mmHg; 297-298 °C at atmospheric pressure	
Water Solubility	Slightly soluble	[2]
Solubility	Soluble in alcohol and ether	[2]
pKa	9.19 ± 0.10 (Predicted)	[2]
LogP	2.47	[7]

Spectral Data

The structural features of **ethyl 3-hydroxybenzoate** give rise to a characteristic spectral profile.

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides distinct signals corresponding to the aromatic protons, the ethyl group protons, and the hydroxyl proton. The aromatic protons typically appear as complex multiplets in the δ 7.0-7.8 ppm region. The quartet of the methylene (-CH₂) protons of the ethyl group is expected around δ 4.3 ppm, and the triplet of the methyl (-CH₃) protons appears around δ 1.3 ppm. The phenolic hydroxyl proton signal is a broad singlet whose chemical shift is dependent on concentration and solvent.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum shows signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (between 115-160 ppm), the methylene carbon of the ethyl group (around 61 ppm), and the methyl carbon (around 14 ppm).[3]
- **Infrared (IR) Spectroscopy:** The IR spectrum displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the C=O stretching of the ester group. C-O stretching vibrations appear in the 1100-1300 cm⁻¹ range, and aromatic C-H stretching is observed around 3000-3100 cm⁻¹.[4]
- **Mass Spectrometry:** In mass spectrometry, **ethyl 3-hydroxybenzoate** will exhibit a molecular ion peak (M⁺) at m/z = 166, corresponding to its molecular weight.[3][8]

Synthesis and Reactivity

Primary Synthetic Route: Fischer Esterification

The most common and industrially viable method for synthesizing **ethyl 3-hydroxybenzoate** is the Fischer esterification of 3-hydroxybenzoic acid with ethanol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is driven to completion by removing the water formed during the reaction.[2]

Causality of Experimental Choices:

- **Acid Catalyst (e.g., H₂SO₄):** The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic

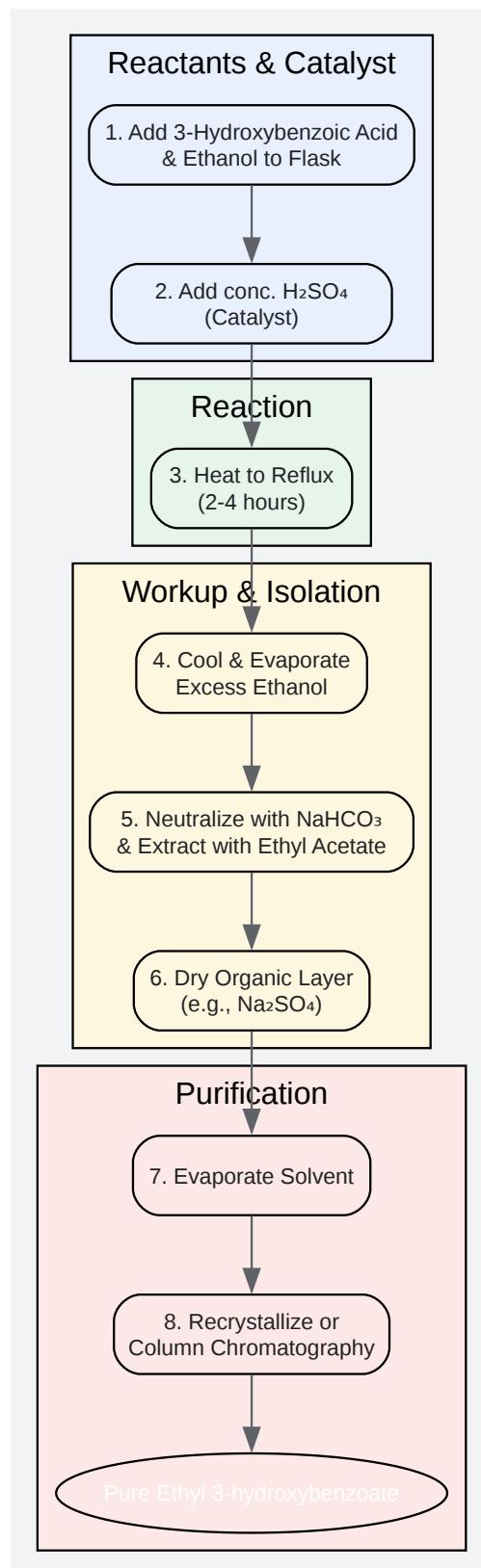
attack by the ethanol.

- Excess Ethanol: Using ethanol as the solvent and in excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester according to Le Châtelier's principle.
- Reflux Conditions: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the equilibrium to be reached more quickly.
- Water Removal: Although not always explicitly performed in a lab-scale synthesis, in industrial processes, removal of water (a byproduct) is crucial to prevent the reverse reaction (ester hydrolysis) and drive the reaction to completion.

Experimental Protocol: Synthesis of Ethyl 3-hydroxybenzoate

- Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol).
- Reagent Addition: Add absolute ethanol (e.g., 100 mL) to the flask. Stir the mixture until the acid is partially dissolved.
- Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2-3 mL) to the stirring mixture. The addition is exothermic and should be done with caution.
- Reaction: Heat the mixture to reflux using a heating mantle and continue stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours.
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solution by about half using a rotary evaporator to remove excess ethanol.
- Neutralization: Pour the concentrated reaction mixture into a separatory funnel containing cold water (e.g., 150 mL). Add a saturated solution of sodium bicarbonate (NaHCO_3) in portions to neutralize the remaining acid until effervescence ceases.

- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water.
- Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na_2SO_4), then filter to remove the drying agent.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure **ethyl 3-hydroxybenzoate**.

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Caption: Workflow for Fischer Esterification Synthesis.

Applications in Research and Development

Ethyl 3-hydroxybenzoate is a highly valued intermediate due to its dual reactive sites.

- Pharmaceutical Synthesis: It is a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl and ester groups can be independently or sequentially modified to build intricate molecular architectures.[2]
- Agrochemicals: The compound serves as a precursor in the manufacturing of certain pesticides and herbicides.[2]
- Fragrance and Flavors: Due to its mild aromatic profile, it is sometimes used in the formulation of fragrances.[2]
- Antimicrobial Agent: It has been identified as a food-grade antimicrobial agent, highlighting its potential use as a preservative.[6]
- Mitsunobu Reaction: It has been specifically used in the synthesis of chiral derivatives via the Mitsunobu reaction, demonstrating its utility in stereoselective synthesis.[6]

Safety and Handling

It is essential to handle **ethyl 3-hydroxybenzoate** with appropriate safety precautions.

- GHS Hazard Classification:
 - H302: Harmful if swallowed.[3][9][10]
 - H315: Causes skin irritation.[3][9][10]
 - H335: May cause respiratory irritation.[3][9][10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles.[9]
 - Skin Protection: Wear protective gloves and impervious clothing.[9]

- Respiratory Protection: Use only in a well-ventilated area. If dust or vapors are generated, a dust mask (e.g., N95) or a full-face respirator may be necessary.[9]
- Handling and Storage:
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][10]
 - Wash hands and any exposed skin thoroughly after handling.[9][10]
 - Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store locked up.[9][10][11]

Conclusion

Ethyl 3-hydroxybenzoate is a foundational chemical intermediate with a well-defined property profile and a straightforward synthetic pathway. Its structural features make it an adaptable building block for creating a diverse array of more complex molecules. For researchers and scientists in drug development and fine chemical synthesis, a thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in innovative research and development projects.

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